molecular formula C9H6F6 B2733230 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene CAS No. 1429056-47-2

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene

Cat. No. B2733230
CAS RN: 1429056-47-2
M. Wt: 228.137
InChI Key: FACWREQVTVNUJH-UHFFFAOYSA-N
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Description

“1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene” is a fluorinated compound. Fluorinated compounds are known for their high thermal and chemical stability . The compound “1-Methyl-4-(pentafluoroethyl)benzene” has a CAS Number of 117081-46-6 and a molecular weight of 210.15 .


Synthesis Analysis

The synthesis of pentafluoroethyl compounds can be achieved through various methods. For instance, Pentafluoroethyl iodide can be produced by electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane . It can also be produced by reacting tetrafluoroethylene, iodine, and iodine pentafluoride .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using various techniques. For example, a weakly coordinating room-temperature ionic liquid, 1-ethyl-3-methyl imidazolium tris(pentafluoroethyl)-trifluorophosphate ([Emim]+[FAP]−), was investigated by DFT method at B3LYP/6-31+G(d, p) level .

Safety and Hazards

While specific safety and hazard information for “1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene” was not found, it’s important to handle all chemicals with care. For example, a related compound, PENTAFLUOROETHYL METHYL ETHER, is harmful if swallowed and may cause respiratory irritation .

Future Directions

The future directions of research on fluorinated compounds, including pentafluoroethyl compounds, could involve further exploration of their unique properties and potential applications. For instance, the capacitive hysteresis at the 1-ethyl-3-methylimidazolium tris(pentafluoroethyl)-trifluorophosphate–polycrystalline gold interface was studied, indicating potential applications in energy storage .

properties

IUPAC Name

1-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACWREQVTVNUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene

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